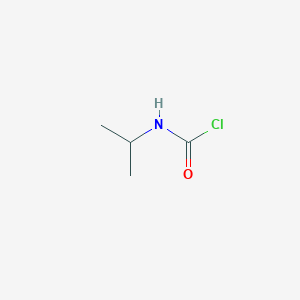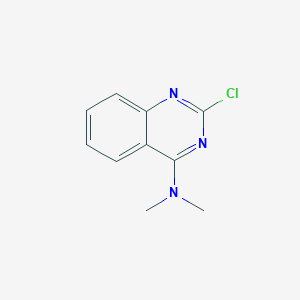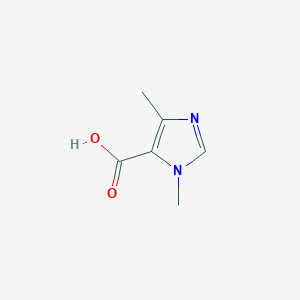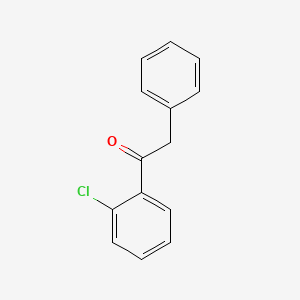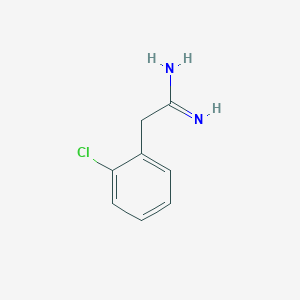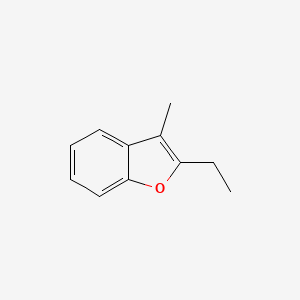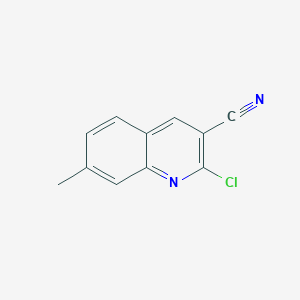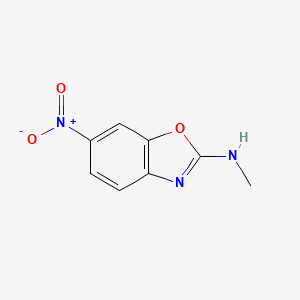
2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine
Vue d'ensemble
Description
2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, also known as 2,2-dimethoxy-N-methyl-1-ethanamine, is an organic compound consisting of a methylene group attached to a nitrogen atom and two methoxy groups attached to a carbon atom. This compound is used in a variety of scientific research applications, and is of particular interest due to its ability to interact with a wide range of biological molecules.
Applications De Recherche Scientifique
Neurochemical Pharmacology
2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine and related compounds have been studied for their action as agonists at 5-HT2A receptors, a characteristic associated with hallucinogenic activity. These compounds demonstrate a biochemical pharmacology consistent with hallucinogenic effects and little psychostimulant activity (Eshleman et al., 2018).
Analytical Characterization in Drug Testing
The compound and its derivatives have been identified in blotter papers seized from the drug market, emphasizing the importance of analytical characterization in forensic science and drug testing (Zuba & Sekuła, 2013).
Metabolic Pathways and Cytochrome P450 Enzymes
Research into the metabolism of compounds like 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine has highlighted the involvement of cytochrome P450 enzymes. This understanding is crucial for predicting drug interactions and understanding pharmacokinetics (Nielsen et al., 2017).
Synthesis and Antioxidant Activities
The synthesis of new chemicals, including derivatives of 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, and their evaluation for antioxidant properties, is an area of active research in medicinal chemistry (Sancak et al., 2012).
Toxicological Studies
Studies have been conducted to assess the toxicological profiles of related compounds, especially in the context of cardiac effects, which is critical for understanding the safety and risks associated with these substances (Yoon et al., 2019).
Corrosion Inhibition in Materials Engineering
Research into cadmium(II) Schiff base complexes, which includes structures related to 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, has found applications in corrosion inhibition on mild steel. This demonstrates the compound's relevance beyond pharmacology, extending to materials engineering (Das et al., 2017).
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-8,11H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRLENKSGYQRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509850 | |
| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine | |
CAS RN |
54879-74-2 | |
| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

